Acid Fuchsin xcalcium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Fuchsin xcalcium salt typically involves the sulfonation of triaminotriphenylmethane. This process includes the reaction of aniline derivatives with sulfuric acid under controlled conditions to introduce sulfonic acid groups into the aromatic rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acid Fuchsin xcalcium salt undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties, making it useful for various staining techniques.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions include modified dye molecules with altered staining properties, which can be tailored for specific applications in biological and chemical research .
Scientific Research Applications
Acid Fuchsin xcalcium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histological staining to differentiate between different tissue types.
Medicine: Utilized in diagnostic assays and staining of blood smears.
Industry: Applied in the textile industry for dyeing fabrics and in the food industry as a colorant
Mechanism of Action
The mechanism of action of Acid Fuchsin xcalcium salt involves its ability to bind to specific cellular components, such as proteins and nucleic acids. The dye’s sulfonic acid groups interact with positively charged sites on these molecules, resulting in the formation of stable complexes that exhibit distinct colors. This property makes it an effective staining agent for various biological samples .
Comparison with Similar Compounds
Similar Compounds
Basic Fuchsin: Another triaminotriphenylmethane dye, but with different staining properties.
Safranin: A basic dye used for counterstaining in histology.
Crystal Violet: A triphenylmethane dye used in Gram staining of bacteria
Uniqueness
Acid Fuchsin xcalcium salt is unique due to its strong affinity for connective tissues and its ability to stain multiple cellular components simultaneously. This makes it particularly valuable in complex staining protocols where differentiation between various tissue types is required .
Properties
Molecular Formula |
C40H32Ca3N6O18S6 |
---|---|
Molecular Weight |
1197.3 g/mol |
IUPAC Name |
tricalcium;3-[bis(4-amino-3-sulfonatophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |
InChI |
InChI=1S/2C20H19N3O9S3.3Ca/c2*1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;;/h2*2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;;3*+2/p-6 |
InChI Key |
KNPNTOHIIWJPNE-UHFFFAOYSA-H |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
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